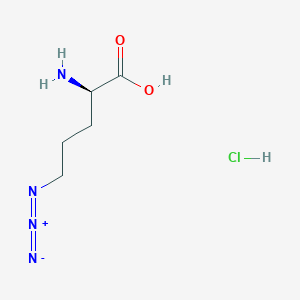
2-Chloro-6-(trifluoromethyl)benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-6-(trifluoromethyl)benzoic acid methyl ester” is a chemical compound with the CAS Number: 1214386-37-4 . It has a molecular weight of 238.59 . The IUPAC name for this compound is methyl 2-chloro-6-(trifluoromethyl)benzoate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.56 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has one rotatable bond . The exact mass of the compound is 223.9851915 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Application of Natural Polymers
Natural polymers like xylan can undergo chemical modifications to produce biopolymer ethers and esters with specific properties. The reaction of 4-O-methylglucuronoxylan (GX) from birch with sodium monochloroacetate, for instance, can result in various derivatives with potential applications. This includes xylan esters, which may form spherical nanoparticles suitable for drug delivery applications. The diverse functional groups and the degree of substitution pattern can significantly influence the properties and potential applications of these modified xylans (Petzold-Welcke et al., 2014).
Analytical Method Developments for Cosmetic Compounds
Methyl esters of P-hydroxy benzoic acid, such as methyl paraben, are commonly found in cosmetic products. Analytical methods have been developed to determine the concentration of these compounds in various cosmetic preparations. Techniques like spectrophotometry, HPLC, and electrokinetic capillary electrophoresis are used to ensure the compounds are within safe and regulatory concentrations in cosmetic products (Mallika J.B.N et al., 2014).
Environmental Impact and Degradation Studies
Studies on compounds like nitisinone, which contain the trifluoromethylbenzoic group, reveal insights into the stability and degradation pathways of such compounds. These studies are crucial for understanding the environmental impact and potential risks associated with the use of these compounds. For instance, the stability of nitisinone increases with the pH of the solution, leading to the formation of stable degradation products under certain conditions (Barchańska et al., 2019).
Potential in Organic Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, as a bioactive precursor, plays a crucial role in the organic synthesis of compounds with a variety of pharmacological activities. The synthesis and application potential of compounds like methyl-2-formyl benzoate, which may share structural similarities with 2-Chloro-6-(trifluoromethyl)benzoic acid methyl ester, underscore the importance of such compounds in the development of new pharmaceuticals (Farooq & Ngaini, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could be involved in the formation of carbon–carbon bonds , which are fundamental in organic synthesis and can lead to various downstream effects depending on the specific reaction conditions and the other compounds involved.
Result of Action
As a potential reagent in sm cross-coupling reactions , the compound could contribute to the formation of new carbon–carbon bonds , leading to the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRJOFHMWLLAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-(trifluoromethyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














